molecular formula C29H30N6O3 B1326552 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide CAS No. 1103458-91-8

4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide

Cat. No.: B1326552
CAS No.: 1103458-91-8
M. Wt: 510.6 g/mol
InChI Key: IFWGJAXMPXZADJ-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridyl group and a piperazinyl-pyridazinyl moiety, making it a molecule of interest for medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridyl Intermediate: The initial step involves the synthesis of the 6-methoxy-3-pyridyl intermediate through a series of reactions starting from commercially available pyridine derivatives.

    Benzamide Formation: The intermediate is then reacted with 2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenylamine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the piperazinyl-pyridazinyl moiety can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide
  • This compound analogs
  • Other benzamide derivatives with similar structural motifs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides distinct synthetic advantages in the development of new compounds.

By comparing it with similar compounds, researchers can identify its unique properties and potential advantages in various applications, making it a valuable compound for further study and development.

Biological Activity

The compound 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide (CAS Number: 1103458-91-8) is a complex organic molecule known for its potential biological activities, particularly in the fields of cancer treatment and neurological disorders. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N6O3C_{29}H_{30}N_{6}O_{3}, with a molecular weight of 510.59 g/mol. The structure includes multiple pharmacophores that may contribute to its biological effects.

PropertyValue
Molecular Formula C29H30N6O3
Molecular Weight 510.59 g/mol
CAS Number 1103458-91-8
Purity NLT 98%

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that the compound could suppress tumor growth in mice models, indicating its potential as an effective anticancer agent.

Case Study: Apoptosis Induction

A study reported that the compound accelerated apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM, demonstrating its effectiveness in targeting cancer cells . Furthermore, when tested on tumor-bearing mice, it significantly inhibited tumor growth compared to control groups.

Neurological Activity

The compound's structure suggests potential activity against neurological disorders. Similar compounds have been shown to interact with neurotransmitter systems and exhibit neuroprotective effects.

The biological activity may be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition: Similar derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function .
  • Serotonin Modulation: The compound may influence serotonin levels, potentially enhancing mood and cognitive functions.

Antimicrobial Activity

Emerging studies suggest that this compound may also possess antimicrobial properties, particularly against certain bacterial strains. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) in the low micromolar range .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity TypeCompound/DerivativeIC50/MIC ValueReference
Anticancer 4-(6-Methoxy-3-pyridyl)-...25.72 ± 3.95 μM
Neuroprotective Tacrine DerivativesAChE inhibition: 1.7 μM
Antimicrobial Similar BnZ DerivativesMIC = 0.015 mg/mL

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-ylpyridazin-1-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O3/c1-20-24(19-35-28(36)16-25(18-32-35)34-14-12-30-13-15-34)4-3-5-26(20)33-29(37)22-8-6-21(7-9-22)23-10-11-27(38-2)31-17-23/h3-11,16-18,30H,12-15,19H2,1-2H3,(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWGJAXMPXZADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)OC)CN4C(=O)C=C(C=N4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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